N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and an N-bound 1-(furan-2-yl)propan-2-yl moiety.
The synthesis of such compounds often involves multi-step reactions, including condensation and cyclization. For example, highlights a general synthesis protocol (Procedure C at 40°C) for analogous heterocyclic compounds, suggesting that the target compound may be synthesized under similar conditions . Structural determination of such molecules could employ crystallographic tools like the SHELX software suite, widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(12-14-6-4-10-20-14)18-16(19)17(8-2-3-9-17)15-7-5-11-21-15/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXODKAYTOBYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopentanecarboxamide Core: This step involves the cyclization of a suitable precursor, such as a cyclopentanone derivative, with an amine to form the cyclopentanecarboxamide core.
Introduction of the Furan and Thiophene Substituents: The furan and thiophene rings are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure regioselectivity.
Final Coupling Step: The final step involves coupling the furan and thiophene-substituted intermediates with the cyclopentanecarboxamide core. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The compound can be reduced at various sites, including the carbonyl group of the carboxamide, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions. For example, halogenation can be achieved using halogens (e.g., Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Br2, Cl2, AlCl3 (as a catalyst)
Major Products
Oxidation: Oxidized derivatives of furan and thiophene rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential bioactivity. The presence of furan and thiophene rings suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The structural features of the compound suggest it might exhibit activity against certain biological targets, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings known for their conductive and light-absorbing characteristics.
Mechanism of Action
The mechanism by which N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets within proteins, while the carboxamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
The target compound’s dual heterocyclic substituents (furan and thiophene) differentiate it from analogs in , which include:
- 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one : Contains two thiophene groups but lacks the cyclopentanecarboxamide core.
- 1-(furan-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one : Shares furan and thiophene substituents but incorporates a benzoimidazo-triazol scaffold instead of a cyclopentane ring .
Key Differences :
- Solubility : Furan’s lower molecular weight may improve solubility relative to bulkier substituents like thiazole or pyridine in analogous compounds .
Cyclopentanecarboxamide Derivatives
lists cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide), a fentanyl analog with a cyclopentanecarboxamide core. While pharmacologically distinct from the target compound, structural comparisons highlight:
- Substituent Effects : Cyclopentyl fentanyl’s phenyl and piperidinyl groups confer opioid receptor affinity, whereas the target compound’s furan and thiophene substituents may prioritize interactions with other biological targets or materials .
- Synthetic Flexibility : Both compounds demonstrate the versatility of cyclopentanecarboxamide as a scaffold for functionalization.
Data Tables
Table 1: Structural Comparison of Selected Analogous Compounds
Table 2: Substituent Effects on Key Properties
| Substituent | Electronic Character | Potential Impact on Properties |
|---|---|---|
| Thiophen-2-yl | Electron-rich (S) | Enhanced stability, π-π interactions |
| Furan-2-yl | Moderately polar (O) | Improved solubility |
| Phenyl (e.g., fentanyl analogs) | Lipophilic | Increased membrane permeability |
Biological Activity
N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core substituted with furan and thiophene moieties, which are known for their aromatic properties. The molecular formula is with a molecular weight of 249.33 g/mol. The presence of these heterocycles suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : The initial reaction may involve the condensation of furan derivatives with thiophene acetic acid.
- Acylation : The intermediate is subjected to acylation under controlled conditions using reagents like DCC (N,N’-dicyclohexylcarbodiimide).
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacteria and fungi.
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Furan-Thiophene Derivative A | E. coli | 5.4 |
| Furan-Thiophene Derivative B | S. aureus | 3.8 |
The activity of this compound against specific pathogens remains to be fully characterized but is anticipated based on structural analogs.
Anticancer Activity
The anticancer potential of this compound is supported by its ability to interact with specific cellular pathways:
- Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR pathway.
- Case Studies : In vitro studies have demonstrated that related compounds can reduce cell viability in various cancer cell lines, suggesting that similar effects may be observed with this compound.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HeLa | 10.5 | Apoptosis induction |
| MCF7 | 12.3 | Cell cycle arrest |
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation.
- Receptor Interaction : It could bind to specific receptors, modulating signaling pathways crucial for cell survival and growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
